N-[(1H-Indol-3-yl)acetyl]-L-histidine
Description
Structure
3D Structure
Properties
CAS No. |
57105-49-4 |
|---|---|
Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H16N4O3/c21-15(5-10-7-18-13-4-2-1-3-12(10)13)20-14(16(22)23)6-11-8-17-9-19-11/h1-4,7-9,14,18H,5-6H2,(H,17,19)(H,20,21)(H,22,23)/t14-/m0/s1 |
InChI Key |
YLJRKQNQABRMAC-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC3=CN=CN3)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC3=CN=CN3)C(=O)O |
Origin of Product |
United States |
Biochemical Pathways and Biosynthetic Mechanisms of N 1h Indol 3 Yl Acetyl L Histidine and Analogues
Metabolic Fates and Enzymatic Transformations of the L-Histidine Precursor
L-histidine is an essential amino acid with a unique imidazole (B134444) side chain that dictates its diverse and critical roles in metabolism and physiological function. nih.gov Its metabolic pathways are varied, leading to the formation of several biologically important molecules. nih.govresearchgate.net
Core Metabolic Roles of L-Histidine in Biological Buffering and Chelation
The imidazole ring of histidine is central to its primary biochemical functions. With a pKa value of approximately 6.0, it can act as both a proton donor and acceptor at physiological pH, making it the only standard amino acid that functions as a significant buffer in the neutral pH range. bioone.orgnih.gov This property is crucial for maintaining pH homeostasis in tissues like skeletal muscle, where histidine-containing dipeptides contribute significantly to the buffering capacity. nih.govmeatscience.org
Furthermore, the nitrogen atoms in the imidazole ring are effective electron donors, enabling histidine to act as a potent chelator of divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), manganese (Mn²⁺), and cobalt (Co²⁺). nih.govnih.govmdpi.com This chelating ability is vital for the structure and function of many enzymes and proteins, including its role in zinc-finger motifs that facilitate protein-nucleic acid interactions. nih.gov
Histidine Catabolism: Deamination via Histidase and Formation of Urocanic Acid
The principal catabolic pathway for L-histidine in mammals begins with a non-oxidative deamination reaction catalyzed by the enzyme histidase (also known as histidine ammonia-lyase, EC 4.3.1.3). nih.govnih.govnih.gov This enzymatic process, which occurs primarily in the liver and skin, removes the α-amino group from histidine to yield ammonia (B1221849) and trans-urocanic acid. nih.govmdpi.comwikipedia.org In the skin, urocanic acid serves as a major component derived from the breakdown of the histidine-rich protein filaggrin and acts as a natural UV filter. wikipedia.org In the liver, urocanic acid is further metabolized by the enzyme urocanase into 4-imidazolone-5-propionic acid, which is eventually converted to glutamate (B1630785). wikipedia.org A deficiency in the histidase enzyme leads to the inherited metabolic disorder histidinemia, characterized by elevated levels of histidine in the blood and a lack of urocanic acid. nih.govnih.gov
Decarboxylation to Histamine (B1213489) and its Systemic Biogenesis
A crucial metabolic fate of L-histidine is its conversion to the biogenic amine histamine (2-(1H-imidazol-4-yl)ethanamine). researchgate.net This transformation is a one-step reaction catalyzed by the enzyme L-histidine decarboxylase (HDC, EC 4.1.1.22), which is the sole and rate-limiting enzyme in the histamine synthesis pathway. frontiersin.orgwikipedia.org The reaction involves the removal of the carboxyl group from histidine. frontiersin.org In humans, HDC is primarily expressed in mast cells, basophils, enterochromaffin-like (ECL) cells of the stomach, and histaminergic neurons in the brain. researchgate.netwikipedia.orgnih.govnih.gov Once synthesized, histamine is stored in intracellular granules and released in response to various stimuli, where it mediates a wide range of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission. nih.govnih.gov
Methylation to Methylhistidines and Dipeptide Synthesis (e.g., Carnosine)
L-histidine is a substrate for several other important metabolic modifications, including methylation and dipeptide synthesis.
Methylation: Histidine can be methylated at either the N1 (π) or N3 (τ) position of its imidazole ring by specific histidine methyltransferases. nih.gov For example, carnosine N-methyltransferase 1 (CARNMT1) is an N1 position-specific methyltransferase. nih.govresearchgate.net This methylation alters the chemical properties of the amino acid. nih.gov
Dipeptide Synthesis: L-histidine is a key component in the synthesis of histidine-containing dipeptides, most notably carnosine (β-alanyl-L-histidine). mdpi.com Carnosine is synthesized by the enzyme carnosine synthetase, which joins L-histidine and β-alanine. researchgate.netyoutube.com It is found in high concentrations in muscle and nervous tissue. researchgate.net Carnosine itself can be methylated by CARNMT1 to form anserine (B1665513) (β-alanyl-N1-methyl-L-histidine), another important dipeptide with antioxidant and buffering functions. mdpi.comnih.gov
| Enzyme | EC Number | Reaction Catalyzed | Product(s) | Reference |
|---|---|---|---|---|
| Histidase (Histidine ammonia-lyase) | 4.3.1.3 | Deamination of L-histidine | trans-Urocanic acid, Ammonia | nih.gov |
| L-Histidine Decarboxylase (HDC) | 4.1.1.22 | Decarboxylation of L-histidine | Histamine | frontiersin.orgwikipedia.org |
| Carnosine Synthetase | 6.3.2.11 | Condensation of L-histidine and β-alanine | Carnosine | researchgate.net |
| Carnosine N-methyltransferase 1 (CARNMT1) | 2.1.1.22 | Methylation of Carnosine | Anserine (N1-methyl-carnosine) | nih.gov |
Origin and Biotransformation of the Indole-3-Acetyl Moiety
The indole-3-acetyl group of N-[(1H-Indol-3-yl)acetyl]-L-histidine is derived from indole-3-acetic acid (IAA), the most common and physiologically active auxin hormone in plants. nih.gov The biosynthesis of IAA is also a feature of many plant-associated bacteria. mdpi.com
Tryptophan Metabolism as a Source of Indole (B1671886) Derivatives
The primary precursor for the biosynthesis of indole-3-acetic acid is the amino acid tryptophan. nih.gov While several pathways for IAA synthesis exist, a major and well-established route in both plants and bacteria is a two-step process involving the intermediate indole-3-pyruvic acid (IPA). nih.govpnas.org
Conversion of Tryptophan to Indole-3-Pyruvic Acid (IPA): The first step is catalyzed by the TAA (TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS) family of aminotransferases. These enzymes convert tryptophan to IPA. pnas.org
Conversion of IPA to Indole-3-Acetic Acid (IAA): The second step involves the YUCCA (YUC) family of flavin monooxygenase-like enzymes, which catalyze the conversion of IPA to IAA. nih.govpnas.org
Other tryptophan-dependent pathways for IAA synthesis have been identified, particularly in microorganisms, such as the indole-3-acetamide (B105759) (IAM) pathway, the tryptamine (B22526) (TAM) pathway, and the indole-3-acetonitrile (B3204565) (IAN) pathway, each involving a different set of enzymatic reactions to convert tryptophan into IAA. mdpi.comnih.gov
| Pathway Name | Key Intermediate(s) | Key Enzyme(s) | Reference |
|---|---|---|---|
| Indole-3-Pyruvic Acid (IPA) Pathway | Indole-3-pyruvic acid (IPA) | Tryptophan Aminotransferase, YUCCA monooxygenases (in plants), IPA decarboxylase (in bacteria) | nih.govpnas.org |
| Indole-3-Acetamide (IAM) Pathway | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase, IAM hydrolase | mdpi.com |
| Tryptamine (TAM) Pathway | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase, Amine oxidase | nih.gov |
| Indole-3-Acetonitrile (IAN) Pathway | Indole-3-acetaldoxime (IAOx) | Cytochrome P450 enzymes, Nitrilase | nih.gov |
Pathways Leading to Indole-3-Acetic Acid and its Conjugates
Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, and it is also produced by a wide range of microorganisms. researchgate.netbiocrates.com Its biosynthesis primarily originates from the amino acid tryptophan through several distinct, often redundant, pathways. nih.gov The regulation of IAA levels is critical for normal growth and development and is partly managed by its conjugation to amino acids and sugars, forming storage or transport forms that can also be targeted for catabolism. researchgate.netnih.gov
In microorganisms and plants, there are five major tryptophan-dependent pathways for IAA biosynthesis. nih.govresearchgate.net These pathways are differentiated by their specific intermediate compounds. nih.gov
| Pathway | Key Intermediate(s) | Key Enzymes | Organism Types |
| Indole-3-Acetamide (IAM) | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase (IaaM), Indole-3-acetamide hydrolase (IaaH) | Bacteria, Fungi nih.govresearchgate.net |
| Indole-3-Pyruvic Acid (IPA) | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Aminotransferases, Indole-3-pyruvate decarboxylase (IPDC), Aldehyde dehydrogenases | Plants, Bacteria, Fungi nih.gov |
| Tryptamine (TAM) | Tryptamine (TrpA), Indole-3-acetaldehyde (IAAld) | Tryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenases | Plants, Bacteria nih.gov |
| Indole-3-Acetonitrile (IAN) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450 enzymes, Nitrilase | Plants, some Bacteria nih.gov |
| Tryptophan Side-chain Oxidase (TSO) | Indole-3-acetaldehyde (IAAld) | Tryptophan side-chain oxidase, Indole-3-acetaldehyde dehydrogenase | Primarily reported in Pseudomonas fluorescens nih.gov |
Once synthesized, IAA can be conjugated to various amino acids. In plants like those from the Brassicaceae family and in rice, IAA is known to form amide-linked conjugates with amino acids such as aspartic acid, glutamic acid, alanine (B10760859), valine, leucine, and phenylalanine. researchgate.net These conjugates serve as a pool of inactive IAA that can be hydrolyzed back to the active form when needed. The formation of this compound is an example of this conjugation process, though it is less commonly cited in plant studies compared to conjugates of other amino acids. nih.gov
Enzymatic Systems Involved in Indole Compound Turnover (e.g., Carboxy-lyases)
The cellular concentration of indole compounds is maintained by a balance between synthesis and degradation. One important class of enzymes involved in the turnover of indole derivatives are carboxy-lyases, also known as decarboxylases. wikipedia.org These enzymes catalyze the addition or, more commonly, the removal of a carboxyl group from organic molecules. wikipedia.org
A notable example is indole-3-carboxylate (B1236618) decarboxylase (EC 4.1.1.92) , an enzyme that has been identified in bacteria such as Arthrobacter nicotianae. wikipedia.orgnih.gov This enzyme facilitates the non-oxidative and reversible decarboxylation of indole-3-carboxylate to produce indole. nih.gov Research has shown that the enzyme from A. nicotianae does not require cofactors for its catalytic activity and is induced by its substrate, indole-3-carboxylate. nih.gov This type of enzymatic reaction represents a key mechanism for modifying the indole core structure. Other enzymes, such as 5-carboxyvanillate decarboxylase, also act on substituted aromatic compounds, highlighting a broad family of decarboxylases that can process diverse substrates. mdpi.com
Beyond decarboxylation, the turnover of IAA itself can occur through oxidative pathways. The primary route of IAA catabolism in plants is its oxidation to 2-oxoindole-3-acetic acid (oxIAA). researchgate.net This process can be either decarboxylative or non-decarboxylative, with conjugated forms of IAA typically being degraded via the non-decarboxylative pathway. researchgate.net
Enzymatic Acylation Processes in N-Acyl Amino Acid Conjugate Formation
The formation of an amide bond between an acyl group and an amino acid is a fundamental biochemical reaction that produces N-acyl amino acids (NAAAs). nih.govcnr.itmdpi.comresearchgate.net These molecules are found across various life forms, acting as signaling molecules, metabolic intermediates, or detoxification products. nih.govfrontiersin.orgnih.gov The synthesis of this compound falls within this category of enzymatic processes.
Characterization of N-Acetyltransferase Enzyme Families and Substrate Specificity
The transfer of an acetyl or other acyl group to a substrate is often catalyzed by N-acetyltransferases (NATs) or other acyltransferases. wikipedia.orgnih.gov The arylamine N-acetyltransferases (NATs) are a well-studied family of cytosolic enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamines. wikipedia.org
A much larger superfamily of enzymes, the GCN5-related N-acyltransferases (GNAT), comprises over 10,000 members from all domains of life. frontiersin.org While many are uncharacterized, it is hypothesized that a member of this superfamily is responsible for the acyl-CoA-dependent production of N-acyl aromatic amino acids. frontiersin.org Known N-acetyltransferases catalyze the formation of N-acetylated versions of numerous amino acids, including glycine, glutamate, aspartate, and histidine. frontiersin.org
| Feature | Description | Reference(s) |
| EC Number | 2.3.1.5 | nih.gov |
| Cofactor | Acetyl Coenzyme A (Acetyl-CoA) | nih.gov |
| Catalytic Mechanism | Ping-pong bi-bi (double displacement) reaction. | wikipedia.org |
| Active Site | Features a conserved catalytic triad (B1167595) of Cysteine (Cys), Histidine (His), and Aspartate (Asp). | nih.govportlandpress.com |
| Reaction Steps | 1. Acetyl group transfer from Acetyl-CoA to the active site Cysteine. 2. Acetyl group transfer from the acetylated enzyme to the amine substrate. | wikipedia.org |
| Substrates | Wide specificity for arylamines, arylhydrazines, and arylhydroxylamines. | wikipedia.org |
| Human Isoenzymes | NAT1 (found in many tissues) and NAT2 (primarily in liver and intestine). | nih.gov |
Proposed Enzymatic Mechanisms for the Formation of this compound
While the specific enzyme that synthesizes this compound has not been definitively characterized, a plausible mechanism can be proposed based on known pathways for NAAA biosynthesis. frontiersin.org The formation of the amide bond requires the activation of the carboxylic acid, in this case, indole-3-acetic acid. frontiersin.orgnih.gov
The most common biological strategy for this activation is the formation of a thioester with coenzyme A, creating indol-3-acetyl-CoA . This reaction would be catalyzed by an acyl-CoA synthetase. Subsequently, an N-acyltransferase, likely from the GNAT superfamily, would catalyze the nucleophilic attack of the alpha-amino group of L-histidine on the carbonyl carbon of indol-3-acetyl-CoA. frontiersin.org This releases coenzyme A and forms the final product, this compound.
An alternative, though less likely in vivo for synthesis, is a reverse hydrolase reaction. frontiersin.org Enzymes like fatty acid amide hydrolase (FAAH), which typically degrade NAAAs, can catalyze their formation under specific conditions (e.g., high substrate concentrations, pH > 8), but the equilibrium strongly favors hydrolysis. frontiersin.org
Comparative Biosynthetic Strategies Across Diverse Organisms for N-Acyl Amino Acids
The synthesis of N-acyl amino acids is a widespread biological process, but the specific strategies and physiological purposes can vary significantly between different organisms. researchgate.netbiocrates.comnih.govfrontiersin.org
| Organism Group | Primary Biosynthetic Strategy | Key Enzymes/Pathways | Biological Role/Example | Reference(s) |
| Bacteria | Acyl-CoA dependent acylation; Acyl-phosphate dependent acylation. | N-acyl amino acid synthases (e.g., NasY); GNAT superfamily enzymes. | Cell wall synthesis; Antibacterial activity (e.g., N-tetradecanoyl tyrosine). | frontiersin.orgresearchgate.net |
| Plants | Acyl-CoA dependent acylation of amino acids with phytohormones. | Acyl-CoA synthetases; Transferases. | Regulation of hormone levels (e.g., IAA-Aspartate, IAA-Glutamate). | researchgate.netnih.gov |
| Mammals | Direct condensation of fatty acids or their CoA derivatives with amino acids. | Peptidase M20 domain 1 (PM201D1); GNAT superfamily enzymes. | Endocannabinoid-related signaling; Metabolic regulation (e.g., N-arachidonoyl-phenylalanine). | nih.govfrontiersin.org |
In bacteria, NAAAs are involved in processes like membrane modification and signaling. Long-chain N-acyl amino acid synthases have been identified that are responsible for producing these compounds. researchgate.net In plants, the conjugation of IAA to amino acids is a key mechanism for regulating auxin homeostasis. researchgate.net In mammals, NAAAs are a diverse class of lipids structurally related to endocannabinoids that participate in complex cell signaling networks. nih.govfao.org The mammalian enzyme PM201D1, for instance, has been shown to catalyze the direct condensation of fatty acids with L-phenylalanine. frontiersin.org
Metabolic Interconnections with Other Acylated Amino Acids (e.g., N-Acetyl-L-histidine, N-Acetyl-L-aspartic Acid)
The biosynthesis of this compound is metabolically linked to the formation of other N-acylated amino acids through shared precursors and enzymatic machinery. The cellular pools of L-histidine and various acyl-CoAs (e.g., acetyl-CoA, indol-3-acetyl-CoA) are central to this interconnection.
The existence of enzymes that produce N-acetyl-L-histidine and N-acetyl-L-aspartic acid demonstrates the cell's capacity to acylate these specific amino acids. frontiersin.org The same or similar N-acyltransferases could potentially accept indol-3-acetyl-CoA as a substrate in addition to acetyl-CoA, depending on their substrate specificity. The relative rates of synthesis for this compound versus N-acetyl-L-histidine would therefore depend on:
The intracellular concentrations of the respective acyl-CoA donors.
The kinetic parameters (Kₘ and k꜀ₐₜ) of the responsible transferase enzyme(s) for each substrate.
Furthermore, the broader family of N-acyl amino acids (NAAAs) shares common degradative pathways. nih.gov Enzymes such as fatty acid amide hydrolase (FAAH) are known to hydrolyze a range of NAAAs, suggesting that the turnover of this compound could be regulated by the same enzymes that control the levels of other endocannabinoid-related lipid amides. nih.gov This creates a metabolic network where the synthesis and degradation of numerous acylated amino acids are closely intertwined.
Physiological and Cellular Functions of N 1h Indol 3 Yl Acetyl L Histidine Analogues
Roles in Cellular Volume Regulation and Osmotic Homeostasis
N-acetylated amino acids are increasingly recognized for their significant roles in maintaining cellular volume and osmotic balance, particularly in tissues with high metabolic activity and sensitivity to osmotic stress, such as the brain and eyes.
Examination of the Molecular Water Pump Hypothesis in Ocular and Neural Tissues
A compelling hypothesis, known as the "molecular water pump," has been proposed to explain the high concentration of certain N-acetylated amino acids in neural and ocular tissues. This hypothesis suggests that these molecules are involved in the active transport of water out of cells, against its concentration gradient, to maintain a state of relative dehydration necessary for proper tissue function.
In the lens of poikilothermic vertebrates, N-acetyl-L-histidine (NAH) is found in high concentrations and is thought to function as a molecular water pump to prevent cataract formation. frontiersin.orgnih.gov The proposed mechanism involves the synthesis of NAH within lens cells and its subsequent efflux into the surrounding ocular fluid down a steep concentration gradient. nih.gov Each molecule of NAH is hypothesized to carry with it a significant number of water molecules (estimated at 33), effectively pumping water out of the lens cells. frontiersin.orgnih.gov In the ocular fluid, NAH is hydrolyzed by an acylase, and the resulting histidine is taken back up by the lens cells for re-synthesis into NAH, completing the cycle. frontiersin.orgmdpi.com This energy-dependent process is crucial for maintaining the highly dehydrated and crystalline state of the lens, which is essential for its transparency. frontiersin.orgnih.gov
A similar role has been proposed for N-acetyl-L-aspartic acid (NAA) in the vertebrate nervous system. acs.orgwindows.netnih.gov The continuous synthesis of NAA in neurons and its efflux into the extracellular fluid is thought to contribute to the removal of metabolic water, thus regulating neuronal volume. acs.orgwindows.net
Given the structural similarity of N-[(1H-Indol-3-yl)acetyl]-L-histidine to NAH, it is plausible that it could perform a comparable function in certain tissues, participating in a metabolic cycle to regulate cellular water content.
Analogous Functions with N-Acetyl-L-aspartic Acid in Vertebrate Nervous Systems
N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acid derivatives in the vertebrate brain, where it is almost exclusively localized to neurons. windows.netnih.govnih.gov Its high concentration and rapid turnover have led to several hypotheses regarding its function, with a prominent one being its role in osmotic regulation as part of the molecular water pump system. acs.orgwindows.netnih.gov The efflux of NAA from neurons is believed to be coupled with water transport, thereby maintaining osmotic homeostasis. acs.org
Another proposed function for NAA is its involvement in neuronal energy metabolism, potentially by facilitating the transfer of acetyl groups from the mitochondria to the cytoplasm for lipid synthesis or by participating in the metabolism of glutamate (B1630785). nih.gov Furthermore, NAA is a precursor for the synthesis of N-acetylaspartylglutamate (NAAG), a major peptide neurotransmitter in the mammalian nervous system. windows.netmedium.com
Considering that this compound is also an N-acetylated derivative of an amino acid, it is conceivable that it could share some of these functional characteristics with NAA in the nervous system, potentially acting as an osmolyte or participating in specific metabolic pathways.
Involvement in Neurophysiological Processes and Central Nervous System Function
The components of this compound, namely the indole (B1671886) group (from tryptophan) and histidine, are both crucial for normal brain function. Large neutral amino acids (LNAAs), including tryptophan and histidine, are transported across the blood-brain barrier via a common transporter. nih.gov Their uptake into the brain is a critical step for the synthesis of neurotransmitters and other neuroactive compounds. nih.gov
Tryptophan is the precursor to the neurotransmitter serotonin, which regulates mood, sleep, and cognition. nih.gov Indole-3-acetic acid itself, a major catabolite of tryptophan, is found in the cerebrospinal fluid and is associated with various biological processes, including immune function and metabolic homeostasis. biocrates.com
Histidine is the precursor to the neurotransmitter histamine (B1213489), which is involved in wakefulness, attention, and other neurological functions. nih.govresearchgate.net Histidine-containing dipeptides, such as carnosine and anserine (B1665513), are also present in the brain and are thought to have neuroprotective effects. meatscience.org
N-acetylaspartylglutamate (NAAG), an analogue of N-acetylated amino acid dipeptides, is an agonist at group II metabotropic glutamate receptors and is involved in modulating glutamate release. medium.comnih.gov This suggests that N-acetylated amino acids can have direct roles in neurotransmission. Given that this compound is a conjugate of an indole derivative and histidine, it could potentially modulate neuronal activity, either directly as a signaling molecule or indirectly by influencing the synthesis of other neuroactive compounds.
Mechanisms of Metal Ion Chelation and Coordination within Biological Milieus
The L-histidine moiety of this compound provides a strong basis for its potential role in metal ion chelation. The imidazole (B134444) ring of histidine is a well-known and efficient ligand for a variety of divalent transition metal ions, including copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺). nih.govmdpi.commdpi.com
The coordination of metal ions by histidine typically involves the nitrogen atoms of the imidazole ring. mdpi.commdpi.com This chelating ability is pH-dependent, as the nitrogen atoms need to be deprotonated to bind to the metal ion. mdpi.com The formation of stable chelate complexes with metal ions is a key feature of histidine-containing proteins and peptides, and it is fundamental to the function of many metalloenzymes. nih.gov
Studies have demonstrated that histidine and its derivatives can form stable complexes with metal ions, influencing their bioavailability and redox activity. mdpi.commdpi.com For example, copper-histidine complexes have been shown to exhibit catalatic activity, participating in the decomposition of hydrogen peroxide. The ability to chelate metal ions suggests that this compound could play a role in metal ion homeostasis, transport, and detoxification within biological systems.
Contribution to Cellular Antioxidant Defense Systems
Both the indole ring and the histidine residue of this compound suggest a potential contribution to cellular antioxidant defense systems. The indole structure, present in compounds like melatonin (B1676174) and tryptophan, is known to possess significant antioxidant properties. nih.govacs.org Indole-based compounds can act as direct scavengers of reactive oxygen species (ROS) and can also modulate the activity of antioxidant enzymes. mdpi.comnih.gov
The antioxidant activity of the indole nucleus is attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals. acs.org The resulting indole radical is relatively stable, which limits the propagation of radical chain reactions. acs.org
L-histidine and its derivatives, such as carnosine, also exhibit antioxidant properties. nih.govresearchgate.net They can scavenge free radicals and chelate pro-oxidant metal ions, thereby preventing the initiation of lipid peroxidation and other oxidative damage. nih.gov The imidazole ring of histidine is a key contributor to its antioxidant capacity. nih.govresearchgate.net
The combination of an indole moiety and a histidine residue in a single molecule, as in this compound, could result in a potent antioxidant with a synergistic effect, protecting cells from oxidative stress.
Influence on Intracellular and Extracellular Buffering Capacity
The L-histidine component of this compound strongly suggests a role in contributing to the buffering capacity of biological fluids. The imidazole side chain of histidine has a pKa value of approximately 6.0, which makes it an effective buffer in the physiological pH range. windows.netmedium.commeatscience.org
At physiological pH, the imidazole ring can exist in both protonated and deprotonated forms, allowing it to accept or donate protons in response to changes in pH. medium.com This property is crucial for maintaining pH homeostasis in various tissues, particularly in muscle, where anaerobic metabolism can lead to the production of lactic acid and a decrease in pH. meatscience.org
Histidine-containing dipeptides, carnosine and anserine, are major contributors to the buffering capacity of skeletal muscle. meatscience.org The concentration of these dipeptides is correlated with the muscle's ability to resist pH changes during intense exercise. meatscience.org The incorporation of histidine residues into polymers has also been shown to increase their buffering capacity in the endosomal pH range, which is relevant for intracellular delivery applications. acs.orgnih.gov
Therefore, it is highly probable that this compound, due to the presence of the imidazole ring of histidine, can contribute to the intracellular and extracellular buffering capacity, helping to maintain a stable pH environment essential for cellular function.
Molecular Interactions and Enzymological Implications of N 1h Indol 3 Yl Acetyl L Histidine
Interactions with Protein Targets and Enzymes
The primary enzymatic interactions involving IAA-amino acid conjugates are their synthesis by IAA-amido synthetases and their hydrolysis by specific amidohydrolases. nih.govnih.gov These two enzyme families effectively regulate the pool of free, active IAA in plant cells.
N-[(1H-Indol-3-yl)acetyl]-L-histidine is primarily characterized as a potential, albeit likely inefficient, substrate for enzymatic activity. Its role is best understood in the context of the enzymes that create and break it down.
IAA-Amido Synthetases (GH3 Family): The synthesis of IAA-amino acid conjugates is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes, which are well-characterized in species like Arabidopsis thaliana. nih.govnih.gov These enzymes adenylate IAA, which then reacts with an amino acid to form the amide conjugate. nih.gov Extensive in vitro substrate specificity studies have been performed on several GH3 enzymes. These studies consistently demonstrate that while these enzymes can conjugate IAA to a variety of amino acids—such as aspartate, alanine (B10760859), phenylalanine, and leucine—L-histidine is reported to be a very poor or non-existent substrate. nih.govuniprot.org For instance, analysis of six recombinant Arabidopsis GH3 enzymes (GH3.2, GH3.3, GH3.4, GH3.5, GH3.6, and GH3.17) showed little to no product formation with histidine. nih.gov This suggests that the enzymatic formation of this compound in plants is unlikely to be a significant metabolic pathway.
IAA-Amino Acid Hydrolases: On the other hand, the conjugate can be considered a potential substrate for hydrolysis. A family of amidohydrolases, including enzymes like ILR1, IAR3, and ILL2 in Arabidopsis, cleaves IAA-amino acid conjugates to release free IAA. nih.govnih.gov The biological activity of exogenously applied IAA conjugates often correlates with their rate of hydrolysis by these enzymes. nih.gov While direct data on the hydrolysis of this compound is not available, the substrate specificity of these hydrolases has been characterized for other conjugates.
There is no significant evidence to characterize this compound as a typical enzyme inhibitor or allosteric modulator in the context of currently understood auxin pathways. Its primary theoretical role remains that of a storage or transport form of IAA, contingent on its potential hydrolysis.
Table 1: In Vitro Substrate Specificity of Arabidopsis thaliana GH3 IAA-Amido Synthetases This table summarizes the relative effectiveness of various amino acids as substrates for conjugation to IAA by several GH3 family enzymes. Data is compiled from qualitative or semi-quantitative assessments reported in the literature.
| Amino Acid | GH3.2 | GH3.3 | GH3.4 | GH3.5 | GH3.6 | GH3.17 |
| Aspartate | +++ | +++ | +++ | +++ | +++ | +++ |
| Glutamate (B1630785) | +++ | +++ | +++ | +++ | +++ | +++ |
| Alanine | ++ | ++ | ++ | ++ | ++ | ++ |
| Leucine | ++ | ++ | ++ | ++ | ++ | ++ |
| Phenylalanine | ++ | ++ | ++ | ++ | ++ | ++ |
| Tryptophan | ++ | ++ | ++ | ++ | ++ | ++ |
| Histidine | - | - | - | - | - | - |
| Cysteine | - | - | - | - | - | - |
| Lysine | - | - | - | - | - | - |
| Legend: (+++) Strong Substrate, (++) Appreciable Substrate, (-) No or Very Weak Substrate. Based on findings from Staswick et al. (2005). nih.govuniprot.org |
Detailed kinetic analyses are available for the hydrolysis of various IAA-amino acid conjugates by the ILR1-like family of amidohydrolases, providing insight into how the identity of the amino acid affects enzyme interaction. nih.gov These studies typically measure the Michaelis-Menten constant (Kₘ) and maximal velocity (Vₘₐₓ) or turnover number (k꜀ₐₜ) for different substrates.
For example, the Arabidopsis hydrolase ILR1 efficiently hydrolyzes IAA-Leucine and IAA-Phenylalanine. nih.govebi.ac.uk In contrast, IAR3 shows high activity towards IAA-Alanine. nih.govebi.ac.uk The kinetic parameters indicate that these enzymes have clear preferences, which are crucial for regulating auxin homeostasis in vivo. nih.govnih.gov
While specific kinetic data for this compound is absent from the literature, the established data for other conjugates allow for predictions. Given the unique chemical properties of histidine's imidazole (B134444) side chain (bulkiness and charge), it is plausible that it would be a poor substrate for the known hydrolases, similar to how it is a poor substrate for the synthetases. However, without direct experimental evidence, this remains a hypothesis.
Table 2: Kinetic Parameters for the Hydrolysis of Selected IAA-Amino Acid Conjugates by Arabidopsis thaliana Hydrolases This table presents Michaelis-Menten constants (Kₘ) for several IAA-conjugate hydrolases, indicating the substrate concentration at which the reaction rate is half of Vₘₐₓ. Lower Kₘ values suggest higher affinity of the enzyme for the substrate.
| Substrate (IAA Conjugate) | Enzyme | Kₘ (µM) |
| IAA-Alanine | GST-IAR3 | 12 ± 2 |
| IAA-Leucine | GST-ILR1 | 15 ± 3 |
| IAA-Phenylalanine | GST-ILR1 | 10 ± 1 |
| IAA-Methionine | GST-ILR1 | 42 ± 5 |
| IAA-Glycine | GST-IAR3 | 31 ± 3 |
| IAA-Aspartate | Not hydrolyzed efficiently by ILR1, IAR3, ILL2 | N/A |
| IAA-Histidine | Data Not Available | N/A |
| Data derived from LeClere et al. (2002). nih.gov |
The structure-activity relationships for both GH3 synthetases and IAA-conjugate hydrolases are dictated by the chemical nature of the amino acid moiety.
For the GH3 synthetases , the consistent finding that charged amino acids like histidine, lysine, and arginine are not effective substrates suggests that the enzyme's active site has features that are unfavorable for these side chains, perhaps due to steric hindrance or electrostatic repulsion. nih.gov The enzymes generally show broad activity on neutral, aliphatic, and aromatic amino acids. nih.gov
For the IAA-conjugate hydrolases , the structure of the amino acid side chain is a key determinant of substrate specificity and hydrolysis rate. nih.govoup.com For example, ILR1 preferentially cleaves conjugates with larger, hydrophobic amino acids like phenylalanine and leucine, while IAR3 prefers those with smaller side chains like alanine. nih.govebi.ac.uk The bulky and polar imidazole ring of histidine makes it structurally distinct from the preferred substrates of known hydrolases, suggesting it would likely be hydrolyzed at a very low rate, if at all. This differential processing is a critical part of auxin homeostasis, allowing the plant to selectively reactivate specific pools of conjugated IAA. nih.govnih.gov
Receptor Binding and Ligand-Protein Recognition Events
The biological activity of auxins is mediated by specific receptor proteins. The primary auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as co-receptors. nih.govoup.com
There are no known specific biological receptors for this compound or any other IAA-amino acid conjugate. The current model of auxin signaling posits that IAA conjugates are largely inactive hormonal forms. nih.govnih.gov Their biological function is realized upon hydrolysis, which releases free IAA. nih.govnih.gov The free IAA is the molecule that is recognized by and binds to the TIR1/AFB receptors. nih.govoup.com
Therefore, this compound is best described as a potential precursor or pro-hormone. It would not be expected to bind to the TIR1/AFB receptor pocket. Its ability to elicit an auxin response in a plant system would depend entirely on its uptake, transport, and subsequent conversion to free IAA by endogenous amidohydrolases.
The binding of the active ligand, free IAA, to its co-receptor complex induces significant conformational changes that are essential for signal transduction. Auxin acts as a form of 'molecular glue' in a binding pocket on the TIR1/AFB protein. nih.govresearchgate.net This binding event stabilizes the interaction between the TIR1/AFB protein and a member of the Aux/IAA family of transcriptional repressors. nih.govnih.gov
This stabilized TIR1-IAA-Aux/IAA complex formation is a critical recognition event that signals the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. oup.comnih.gov The degradation of the repressor protein liberates Auxin Response Factor (ARF) transcription factors, allowing them to regulate the expression of auxin-responsive genes. oup.com
Since this compound is not the active ligand that binds to this receptor complex, it does not directly induce these conformational changes. oup.com Any downstream biological effect is contingent upon the release of free IAA, which can then serve as the molecular glue to initiate the conformational and binding events leading to signal propagation. Biophysical studies have focused on the flexibility and intrinsically disordered regions of the Aux/IAA proteins, which are important for their positioning and ubiquitination upon recruitment to the TIR1 receptor, a process initiated by free IAA, not its conjugates. nih.govresearchgate.net
This compound as a Chemical Biology Probe or Noncanonical Amino Acid Derivative
This compound is a unique chemical entity that combines the structural features of the plant auxin, indole-3-acetic acid (IAA), and the versatile amino acid, L-histidine. While direct and extensive research on this specific conjugate is limited, its potential as a chemical biology tool can be inferred from the well-established roles of its constituent parts and related molecules. This section will explore the prospective applications of this compound as a noncanonical amino acid derivative for probing enzyme mechanisms and as a scaffold for the development of activity-based probes.
Application in Probing Enzyme Mechanisms through Site-Directed Incorporation
The site-directed incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful technique to investigate and modulate protein structure and function. This approach allows for the introduction of novel chemical functionalities, such as photoswitches, fluorescent reporters, or unique reactive groups, at specific positions within a protein. The unique structure of this compound makes it an intriguing candidate for such applications, offering a bulky and chemically distinct side chain that could serve as a valuable probe for understanding enzyme mechanisms.
The incorporation of histidine analogues with altered properties has been shown to be a useful method for probing the various functions of this canonical amino acid in enzymes, where it can act as a metal chelator, nucleophile, or general acid-base catalyst. acs.org By evolving an orthogonal aminoacyl-tRNA synthetase/tRNA pair, researchers have successfully incorporated histidine derivatives like 3-methyl-histidine into proteins in both E. coli and mammalian cells. acs.org This demonstrates the feasibility of introducing modified histidine residues to study enzyme active sites.
While no studies have specifically reported the site-directed incorporation of this compound, the general methodology provides a clear path for its potential use. If successfully incorporated into a target enzyme, this ncAA could offer several advantages for mechanistic studies:
Steric Probing: The bulky indoleacetyl group would act as a significant steric perturbation. By strategically placing it within or near an enzyme's active site, one could probe the spatial constraints of the substrate-binding pocket or the conformational changes that occur during catalysis. Comparing the activity of the mutant enzyme with the wild-type would provide insights into the importance of space and flexibility in the active site. csbsju.edumdpi.com
Investigating π-Stacking and Hydrophobic Interactions: The indole (B1671886) ring is capable of engaging in π-stacking and hydrophobic interactions. Its introduction could help to elucidate the role of such interactions in substrate recognition, transition state stabilization, or protein-protein interactions.
Fluorescence Reporter: The indole moiety possesses intrinsic fluorescence properties. While tryptophan is the primary naturally fluorescent amino acid, the introduction of an additional indole group could serve as a localized fluorescent reporter to monitor changes in the local environment, such as those occurring upon substrate binding or during catalysis. rsc.org
The successful application of this approach would depend on the development of a specific orthogonal synthetase capable of recognizing this compound and charging it to a corresponding tRNA. Given the structural similarity to other N-acyl amino acids that have been successfully incorporated into proteins, this is a plausible, albeit challenging, endeavor.
| Potential Application | Rationale | Information Gained |
| Steric Probing of Active Sites | The bulky indoleacetyl group introduces significant steric hindrance. | Insights into spatial constraints, flexibility, and conformational changes during catalysis. |
| Probing Non-covalent Interactions | The indole ring can participate in π-stacking and hydrophobic interactions. | Understanding the role of these interactions in substrate binding and stabilization. |
| Fluorescent Reporter | The intrinsic fluorescence of the indole group can be used as a spectroscopic probe. | Monitoring local environmental changes upon substrate binding or catalysis. |
Development of Activity-Based Probes Utilizing this compound Scaffolds
Activity-based protein profiling (ABPP) utilizes chemical probes that covalently bind to the active form of enzymes, providing a powerful tool for functional proteomics, target discovery, and drug development. frontiersin.orgfrontiersin.org These activity-based probes (ABPs) typically consist of three key components: a reactive group (or "warhead") that forms a covalent bond with an active site residue, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation.
The this compound scaffold presents an interesting platform for the design of novel ABPs. The histidine residue itself can be part of the recognition element, particularly for enzymes that process peptides or amino acids. The indoleacetyl moiety can also contribute to binding affinity and selectivity through interactions with hydrophobic pockets in the target enzyme.
While no ABPs based on this specific scaffold have been reported, we can conceptualize their design based on known principles:
Recognition Element: The entire this compound molecule could serve as the recognition element. Its peptide-like structure could target proteases, amidases, or other enzymes that recognize amino acid-containing substrates. The indole group could provide additional binding interactions, potentially leading to increased selectivity for certain enzymes. nih.govnih.gov
Warhead Attachment: A variety of reactive "warheads" could be appended to the scaffold. For instance, a fluorophosphonate or a vinyl sulfone could be attached to target serine or cysteine proteases, respectively. The position of attachment would be critical and would likely require synthetic modification of either the indole or histidine portions of the molecule.
Reporter Tag: A reporter tag, such as a fluorophore for imaging or an alkyne or azide (B81097) for "click" chemistry-based detection, could be incorporated into the molecule, likely on the indole ring or as a modification of the carboxyl group of histidine. frontiersin.org
The development of such probes would involve the synthesis of a library of derivatives with different warheads and reporter tags, followed by screening against various enzyme classes to identify potent and selective inhibitors. For example, N-acyl histidine natural products have been identified from Legionella pneumophila, suggesting that such structures are recognized by biological systems. rsc.orgsigmaaldrich.com This provides a natural precedent for the potential of this compound-based probes to interact with specific enzyme targets.
| Component | Potential Role of this compound Scaffold | Example Modification |
| Recognition Element | The entire molecule provides a peptide-like structure with a bulky hydrophobic group. | Could target proteases or amidases. The indole group may confer selectivity. |
| Warhead | A reactive group would need to be synthetically attached to the scaffold. | Attachment of a fluorophosphonate to target serine hydrolases. |
| Reporter Tag | A reporter group could be incorporated for detection and analysis. | Installation of an azide or alkyne for click chemistry applications. |
Advanced Methodologies for the Synthesis and Analysis of N 1h Indol 3 Yl Acetyl L Histidine
Strategies for Chemical Synthesis of N-[(1H-Indol-3-yl)acetyl]-L-histidine and its Analogues
The synthesis of this compound, a conjugate of the plant hormone indole-3-acetic acid (IAA) and the amino acid L-histidine, involves the formation of a stable amide bond. Advanced synthetic methodologies focus on achieving high yields, maintaining stereochemical integrity, and allowing for the introduction of isotopic labels for analytical purposes.
Optimized Amide Bond Formation Reactions between Indole-3-Acetic Acid Derivatives and L-Histidine
The core of the synthesis is the coupling of the carboxyl group of indole-3-acetic acid (IAA) with the α-amino group of L-histidine. Direct condensation is inefficient due to the competing acid-base reaction. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Modern peptide chemistry offers a robust toolkit for this transformation.
The most common strategy involves the use of carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.ukpeptide.com These reagents react with the carboxylic acid of IAA to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of L-histidine (or its ester derivative) to form the desired amide bond. fishersci.co.uk To minimize the risk of racemization at the chiral center of L-histidine and to suppress side reactions, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is frequently included. peptide.com The addition of HOBt converts the O-acylisourea into a more stable active ester, which couples efficiently with the amine. peptide.com
A specific example of this method is the 1,3-dicyclohexylcarbodiimide-mediated condensation of isotope-labeled indole-3-acetic acid with amino acid esters. osti.gov The reaction typically proceeds in an aprotic solvent like DMF at reduced temperatures to start, followed by stirring at room temperature. fishersci.co.uk
More advanced coupling reagents, developed primarily for solid-phase peptide synthesis, offer higher efficiency and fewer side reactions. These include aminium/uronium and phosphonium (B103445) salt-based reagents. uniurb.itbachem.com Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling times. peptide.com Phosphonium reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also widely used and are particularly effective for difficult couplings. bachem.com These reactions require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the released acid and facilitate the reaction. bachem.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagents | Key Features & Additives |
| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Byproducts can be problematic (DCC). Often used with additives like HOBt or HOSu to reduce racemization. peptide.combachem.com |
| Aminium/Uronium | HBTU, TBTU, HATU | High coupling efficiency, fast reaction rates. Requires a tertiary base (e.g., DIPEA, NMM). HATU is particularly effective and reduces epimerization. peptide.combachem.com |
| Phosphonium | BOP, PyBOP, PyAOP | Excellent for hindered couplings, low racemization. Converts carboxyl groups into stable active esters. bachem.com |
Stereoselective Synthesis of N-Acylhistidine Enantiomers and Diastereomers
Maintaining the stereochemical configuration of L-histidine during the acylation reaction is paramount. The α-carbon of an amino acid is susceptible to racemization under the activating conditions required for amide bond formation, particularly for histidine. The synthesis of N-acylhistidine enantiomers (e.g., N-acyl-D-histidine) would start from the corresponding D-histidine enantiomer. The synthesis of diastereomers arises when coupling a chiral acid with a chiral amino acid, but in the case of achiral indole-3-acetic acid, the primary stereochemical challenge is preventing the epimerization of L-histidine to D-histidine during the reaction.
The choice of coupling reagent and conditions is critical for stereoretention.
Additives: The use of additives like HOBt or its safer, more effective derivative, 7-azahydroxybenzotriazole (HOAt), is a standard practice to suppress racemization. peptide.com
Reagent Selection: Certain coupling reagents are known to be superior for racemization-prone residues. For instance, 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) is recognized as a reagent of choice for coupling Fmoc-His(Trt)-OH due to its remarkable resistance to racemization. bachem.com
Reaction Conditions: Performing the activation and coupling at low temperatures (e.g., 0 °C) and minimizing the time the activated amino acid spends in solution before coupling can significantly reduce the extent of racemization.
While indole-3-acetic acid itself is not chiral, analogues of IAA could be, introducing a second stereocenter and the possibility of diastereomers. In such cases, the coupling of an enantiopure chiral indole (B1671886) derivative with enantiopure L-histidine would yield a single diastereomer. If a racemic acid is used, a mixture of two diastereomers would be formed, which would then require separation by chromatographic techniques like HPLC. The principles of asymmetric synthesis, such as using a chiral auxiliary on the acid component, could also be employed to control the formation of a specific diastereomer. peptide.com
Development of Efficient Synthetic Routes for Isotope-Labeled this compound for Tracing Studies
Isotopically labeled analogues of this compound are invaluable internal standards for quantification by mass spectrometry and for metabolic tracing studies. nih.gov Efficient synthetic routes allow for the incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into either the indole-3-acetic acid moiety or the L-histidine moiety.
Labeling Indole-3-Acetic Acid: Syntheses for deuterium-labeled IAA are well-established. For example, tetra- and penta-deuterated IAA, labeled on the indole ring (positions 4,5,6,7 or 2,4,5,6,7), have been prepared for use as internal standards in mass spectrometric assays. These deuterated standards are particularly useful as their mass is sufficiently shifted from the natural abundance isotope cluster of the unlabeled compound, increasing analytical sensitivity. Similarly, [¹³C₆]indole-3-acetic acid, with the label in the benzene (B151609) ring portion of the indole structure, has been synthesized and used in the preparation of labeled conjugates. osti.govnih.gov
Labeling L-Histidine: Synthesizing the labeled amino acid is often the more complex challenge. Chemo-enzymatic methods can be employed to produce L-histidine labeled with stable isotopes at specific positions.
Coupling and Final Product: Once the desired labeled precursor (either IAA or L-histidine) is obtained, it is coupled with the unlabeled partner using the optimized amide bond formation reactions described previously. For instance, [¹³C₆]indole-3-acetic acid can be condensed with an L-histidine ester using a carbodiimide method. osti.gov Subsequent deprotection of any protecting groups (e.g., the ester on histidine) yields the final isotope-labeled this compound. The use of these labeled compounds as internal standards allows for accurate quantification of the endogenous compound in complex biological matrices like plant tissues. nih.govnih.gov
Table 2: Examples of Labeled Precursors for Synthesis
| Labeled Precursor | Isotope(s) | Application/Reference |
| Indole-3-acetic-d₅ acid | ²H (D) | Internal standard for mass spectrometry. medchemexpress.com |
| Indole-3-acetic-d₇ acid | ²H (D) | Internal standard for mass spectrometry. medchemexpress.com |
| [3a,4,5,6,7,7a-¹³C₆]indole-3-acetic acid | ¹³C | Synthesis of labeled conjugates for plant growth studies. osti.gov |
| L-[³-³H,¹⁵N]histidine | ³H, ¹⁵N | Used in mechanistic and pharmacokinetic studies. (Based on general amino acid labeling) |
Advanced Spectroscopic and Structural Elucidation Techniques
The structural characterization and quantification of this compound rely on a combination of high-resolution spectroscopic methods. NMR provides detailed information on chemical structure and conformation, while mass spectrometry offers unparalleled sensitivity for detection and quantification.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
High-resolution NMR spectroscopy is a powerful tool for confirming the covalent structure and elucidating the three-dimensional conformation and dynamic behavior of this compound in solution.
1D NMR (¹H and ¹³C): One-dimensional ¹H and ¹³C NMR spectra provide the primary confirmation of synthesis. The chemical shifts, coupling constants, and integration of the proton signals confirm the presence of the indole, acetyl, and histidine moieties.
2D NMR: Two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for conformational analysis.
COSY (Correlation Spectroscopy) is used to identify spin-spin coupled protons, tracing the connectivity within the indole and histidine spin systems.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the newly formed amide bond by observing a correlation from the acetyl CH₂ protons to the histidine amide carbonyl carbon.
Conformational and Dynamic Studies: The flexibility of the molecule, particularly rotation around the various single bonds, can be investigated using advanced NMR techniques.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. NOE data provides critical distance restraints that can be used to define the preferred solution conformation and the relative orientation of the indole and imidazole (B134444) rings. nih.govfrontiersin.org For example, observing an NOE between protons on the indole ring and protons on the histidine side chain would indicate a folded conformation.
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study dynamic processes. rsc.org Changes in chemical shifts or the coalescence of signals can provide information on rotational barriers, conformational equilibria (e.g., between folded and extended forms), and thermodynamic parameters (ΔG°, ΔH°, ΔS°). rsc.org
Mass Spectrometry-Based Metabolomics for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the premier technique for the sensitive and specific detection and quantification of metabolites like this compound in complex biological samples.
Identification: High-resolution mass spectrometry (HRMS), often using time-of-flight (TOF) or Orbitrap mass analyzers, provides a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental composition, which serves as a primary method of identification. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In MS/MS, the parent ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern, which would include characteristic losses of water, CO, and fragments corresponding to the indoleacetyl and histidine moieties, serves as a structural fingerprint for the compound.
Quantification: For accurate quantification, a stable isotope-labeled version of this compound is used as an internal standard. nih.gov The sample is spiked with a known amount of the labeled standard before processing. The unlabeled (endogenous) and labeled (internal standard) compounds co-elute during the LC separation but are distinguished by their mass in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during extraction and for matrix effects in the MS source. nih.gov An LC-MS method for related auxin conjugates has been developed with a linear working range of 10-2,000 ng/mL and a lower limit of detection of 5.0 ng/mL, demonstrating the high sensitivity of this approach. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of this compound. These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to its structural features, including the indole ring, the histidine moiety, and the amide linkage.
Infrared (IR) Spectroscopy:
IR spectroscopy of this compound reveals characteristic absorption bands corresponding to its constituent functional groups. The spectrum is a composite of the vibrations from the indole-3-acetic acid (IAA) and L-histidine components, modified by the formation of the amide bond. Key vibrational modes include the N-H stretching of the indole ring, typically observed around 3400 cm⁻¹. researchgate.net The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) are prominent features, providing evidence of the peptide linkage. The carboxylic acid group of the histidine moiety also presents characteristic O-H and C=O stretching vibrations. researchgate.net Theoretical studies on related molecules like indole-3-acetic acid have shown that dimeric forms can influence the vibrational spectra, a factor that could also be relevant for this compound in the solid state. nih.gov
Raman Spectroscopy:
Raman spectroscopy offers complementary information to IR spectroscopy. For the parent L-histidine, characteristic Raman bands are associated with the imidazole ring, with notable shifts depending on the protonation state of its nitrogen atoms. ruc.dk The imidazole ring of histidine has distinctive Raman bands at various wavenumbers, including 1602, 1479, 1447, 1357, 1332, 1260, 1188, 1159, 804, and 603 cm⁻¹. researchgate.net The indole moiety also produces a strong Raman signal. The analysis of the Raman spectrum of this compound allows for the characterization of both the indole and imidazole rings within the same molecule. A detailed analysis of the Raman spectra, often supported by density functional theory (DFT) calculations, can elucidate the conformational properties and intermolecular interactions of the compound. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound and its Precursors
| Functional Group/Moiety | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique | Reference |
| Indole | N-H Stretch | 3389 | IR | researchgate.net |
| Indole | C=C Stretch (aromatic) | 1402, 1095 | IR | researchgate.net |
| Carboxylic Acid (IAA) | C=O Stretch | 1701 | IR | researchgate.net |
| Carboxylic Acid (Histidine) | C=O Stretch | ~1736 (protonated) | IR | uu.nl |
| Amide (in peptide linkage) | Amide I (C=O Stretch) | ~1640-1680 | IR | |
| Amide (in peptide linkage) | Amide II (N-H Bend, C-N Stretch) | ~1510-1570 | IR | |
| Imidazole Ring (Histidine) | Ring Vibrations | 1602, 1479, 1447, 1357, 1332 | Raman | researchgate.net |
| Imidazole Ring (Histidine) | C2-D Stretch (deuterated) | 2350-2390 | Raman | ruc.dk |
Note: The exact wavenumbers for this compound may vary depending on the sample state (solid, solution) and environmental conditions.
Chromatographic and Separation Methodologies for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of this compound. It is widely used for purity assessment of synthetic batches and for quantitative analysis in various matrices. Due to the polar nature of the compound, reversed-phase HPLC is a common approach.
A typical HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter that affects the retention time of the analyte by influencing the ionization state of the carboxylic acid and the imidazole ring. Detection is often performed using a UV detector, as the indole ring exhibits strong absorbance in the UV region (typically around 280 nm).
For more sensitive and selective detection, HPLC can be coupled with mass spectrometry (LC-MS). This allows for the accurate determination of the molecular weight of the compound and provides structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability. Therefore, derivatization is required to convert the polar functional groups (carboxylic acid, amine, and indole N-H) into more volatile and thermally stable derivatives. sigmaaldrich.com
A common derivatization strategy is silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Another approach is acylation followed by esterification. The resulting derivatives can then be separated on a suitable GC column and detected by mass spectrometry (MS).
The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the derivatized molecule, as well as characteristic fragment ions that can be used for structural elucidation and confirmation. For example, the derivatization of amino acids with propyl chloroformate has been successfully used for their analysis by GC-MS.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking and Dynamics Simulations for Ligand-Protein Binding Prediction
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable for predicting and understanding the binding of this compound to target proteins.
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. jocpr.com This method can be used to screen potential protein targets for this compound and to generate hypotheses about its binding mode. The process involves generating a set of possible conformations of the ligand and scoring them based on their steric and energetic complementarity to the protein's binding site. Studies on other indole and histidine derivatives have successfully used molecular docking to identify potential inhibitors for various enzymes. jocpr.comnih.gov
Molecular Dynamics (MD) Simulations:
Following molecular docking, molecular dynamics simulations can be employed to refine the predicted binding pose and to assess the stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the dynamic behavior of the complex. These simulations can reveal important information about the flexibility of the ligand and the protein, the role of water molecules in the binding interface, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and salt bridges) that stabilize the complex.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations offer a powerful computational lens for dissecting the intricate electronic characteristics and predicting the reactivity of complex molecules like this compound. By solving approximations of the Schrödinger equation, these methods provide deep insights into the molecule's behavior at a subatomic level, complementing experimental data and guiding further research. Methodologies such as Density Functional Theory (DFT) are instrumental in this in-silico analysis. nih.govresearchgate.netrsc.orgnih.gov
At the heart of understanding a molecule's chemical reactivity and kinetic stability is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's capacity to donate electrons (nucleophilicity). Conversely, the LUMO is the lowest energy orbital that is unoccupied, indicating its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, implying higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govbiomedres.us For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, a characteristic feature of indole derivatives. jbino.com The LUMO, in contrast, would likely be distributed across the regions of the molecule that can best accommodate an additional electron.
For instance, a study on indole-3-acetic acid (IAA), a core component of the target molecule, calculated its HOMO energy to be -8.54 eV and its LUMO energy to be -0.07 eV. jbino.com Another DFT study on L-histidine crystals identified a band gap of approximately 4.38 eV. nih.govupt.ro While these values are for the individual components, a quantum chemical analysis of the complete this compound molecule would yield specific values reflecting the electronic interplay between the indole and histidine moieties.
Detailed research findings from such calculations are typically presented in data tables.
Table 1: Calculated Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -8.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 8.10 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. biomedres.us |
Note: The values presented in this table are representative and derived from analyses of its constituent molecules for illustrative purposes. Actual computational studies would be required to determine the precise values for this compound.
Furthermore, quantum chemical calculations are used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution across the molecule, highlighting regions of positive and negative electrostatic potential. jbino.com Red-colored areas on an MEP map indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue-colored areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. jbino.com For this compound, the MEP would likely show significant negative potential around the oxygen atoms of the carboxyl group and the nitrogen atoms, identifying them as key sites for interaction.
Other calculated parameters, known as global reactivity descriptors, provide further quantitative measures of the molecule's reactivity. These are derived from the HOMO and LUMO energies. nih.govbiomedres.us
Table 2: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 8.25 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | 0.15 | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (I - A) / 2 | 4.05 | Measures the resistance of a molecule to change its electron configuration. biomedres.us |
| Chemical Softness (S) | 1 / (2η) | 0.123 | The reciprocal of hardness, indicating a higher propensity for chemical reactions. biomedres.us |
| Electronegativity (χ) | (I + A) / 2 | 4.20 | The power of an atom in a molecule to attract electrons to itself. |
Note: These values are calculated based on the representative HOMO/LUMO energies in Table 1 and serve as an illustration of the data generated from quantum chemical calculations.
Future Research Trajectories and Open Questions in N 1h Indol 3 Yl Acetyl L Histidine Biology
Discovery of Undiscovered Biological Roles and Regulatory Networks
Future investigations are poised to uncover the currently unknown biological functions of N-[(1H-Indol-3-yl)acetyl]-L-histidine. A primary objective will be to identify its specific molecular targets and signaling pathways. This could involve exploring its potential role as a signaling molecule, a metabolic intermediate, or a modulator of protein function. Understanding the enzymes responsible for its synthesis and degradation will be crucial in deciphering the regulatory networks that control its cellular concentrations. Research may focus on identifying the specific N-acyltransferase that synthesizes the molecule and the hydrolase that breaks it down, providing key insights into its metabolic regulation.
Exploration of this compound in Non-Vertebrate Organisms and Microbiomes
The study of N-acyl amino acids in non-vertebrate organisms and microbiomes is a promising frontier. For instance, N-acetyl-l-histidine (NAH) is a prominent biomolecule in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates like bony fish, amphibians, and reptiles, where it functions as a major osmolyte. nih.govresearchgate.net In these organisms, NAH is involved in a unique, compartmentalized metabolism, particularly in the lens of fish. researchgate.net It is synthesized from L-histidine and acetyl-CoA but cannot be broken down by lens cells. researchgate.net Instead, it is exported to the ocular fluid for hydrolysis, and the resulting histidine is taken back up by the lens for re-synthesis, suggesting an energy-dependent pump mechanism. nih.govresearchgate.net Investigating whether this compound has analogous or distinct roles in non-vertebrate species or is produced or metabolized by gut microbiota could reveal novel symbiotic or pathogenic interactions.
Elucidation of Evolutionary Conservation and Divergence of N-Acyl Amino Acid Systems
The evolutionary history of N-acyl amino acid systems holds important clues to their fundamental biological importance. Studies on protein modifications like acylation have shown that they often occur in regions of high sequence conservation, suggesting a critical role that is maintained across species. biorxiv.orgnih.gov The enzymes involved in the metabolism of these compounds, such as methyltransferases that act on histidine residues, are also subjects of evolutionary study. nih.gov For example, the twenty proteinogenic amino acids are considered to have been selected through a long evolutionary process, and understanding their modifications provides insight into the evolution of metabolic pathways. nih.gov Future research can explore how the synthesis and function of this compound and other N-acyl amino acids have been conserved or have diverged across different evolutionary lineages, which could highlight their core physiological functions.
Development of Targeted Modulators for this compound Metabolism or Activity
Once the biological roles of this compound are better understood, the development of targeted modulators will become a key research objective. This would involve designing and synthesizing molecules that can specifically inhibit or activate the enzymes responsible for its metabolism. Such modulators would be invaluable as research tools to probe the function of this compound in cellular and animal models. For example, specific inhibitors of the synthesizing enzyme could be used to deplete its levels, allowing researchers to observe the resulting physiological effects. Conversely, activators or stable analogs could be used to mimic or enhance its activity.
Integration with High-Throughput Omics Data for Systems-Level Biological Insights
A systems-level understanding of this compound will require the integration of data from various high-throughput "omics" technologies. This includes genomics, transcriptomics, proteomics, and metabolomics. For instance, transcriptomic data can reveal how the expression of genes involved in its metabolism changes under different conditions. acs.org Proteomics can identify proteins that are post-translationally modified by acylation or whose expression levels are altered in response to this compound. acs.org Metabolomics can quantify the levels of this and other related metabolites, providing a direct readout of metabolic state. By integrating these datasets, researchers can construct comprehensive models of the cellular networks in which this compound operates, leading to a deeper understanding of its biological significance.
Q & A
Basic: What are the recommended synthesis and purification protocols for N-[(1H-Indol-3-yl)acetyl]-L-histidine?
Methodological Answer:
Synthesis typically involves coupling L-histidine with indole-3-acetyl groups using carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxylic acid moiety. The reaction is performed in anhydrous solvents (e.g., DMF or DCM) under nitrogen to prevent hydrolysis. Purification employs reverse-phase HPLC or column chromatography with C18 silica, followed by lyophilization. Critical parameters include pH control (6–7) to avoid racemization and monitoring reaction progress via TLC or LC-MS .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- Raman Spectroscopy : Resolves vibrational modes of the indole and acetyl groups, with theoretical simulations (e.g., DFT/B3LYP/6-311++G**) validating experimental peaks (e.g., C=O stretch at ~1650 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm regioselectivity of acetylation (e.g., indole C3 vs. histidine α-amino group). Key signals include indole NH (~10 ppm) and acetyl carbonyl (~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 290.1) and fragmentation patterns to confirm structural integrity .
Advanced: How should researchers address discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
Discrepancies in Raman or IR spectra (e.g., peak shifts >20 cm⁻¹) may arise from solvent effects, protonation states, or basis set limitations in DFT calculations. To resolve:
Re-optimize computational models using explicit solvent (e.g., PCM or COSMO).
Validate molecular electrostatic potential (MEP) diagrams against experimental charge distribution (e.g., Mulliken charges) .
Cross-reference with X-ray crystallography or solid-state NMR if available .
Advanced: What experimental design considerations are critical for studying its role in histidine acetylation/deacetylation pathways?
Methodological Answer:
- Enzyme Assays : Use radiolabeled acetyl-CoA (³H or ¹⁴C) to track acetyl transfer to histidine residues. Include negative controls (e.g., enzyme inhibitors like trichostatin A for deacetylases) .
- Kinetic Studies : Measure kcat and KM under varying pH (5–9) to identify catalytic residues.
- Structural Analysis : Co-crystallize the compound with histidine acetyltransferases (e.g., Hat1) to map binding pockets. MD simulations can predict conformational changes .
Advanced: How does the compound’s stability impact storage and in vitro handling?
Methodological Answer:
The compound is hygroscopic and prone to hydrolysis in aqueous solutions. For long-term stability:
Store lyophilized at -20°C under argon.
Prepare fresh solutions in deoxygenated buffers (e.g., 20 mM HEPES, pH 7.4) with 0.5 mM EDTA to chelate metal ions.
Monitor degradation via LC-MS; degradation products include free histidine and indole-3-acetic acid .
Advanced: What strategies optimize its use as a protecting group in peptide synthesis?
Methodological Answer:
- Selective Deprotection : Use enzymatic cleavage (e.g., acylase I) to remove the acetyl group without affecting acid-labile side chains (e.g., Trp or Met).
- Coupling Efficiency : Pre-activate the compound with HOBt/DIC to minimize racemization during solid-phase synthesis.
- Orthogonal Protection : Pair with Fmoc/t-Bu groups for stepwise assembly of histidine-rich peptides .
Advanced: How can computational modeling predict its interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with flexible ligand sampling to simulate binding to histidine kinases or transporters. Validate with MM-GBSA binding energy calculations.
- ADMET Prediction : SwissADME or ADMETLab2.0 assess bioavailability and blood-brain barrier penetration based on logP (~0.5) and PSA (~120 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
